molecular formula C13H20ClN B2539984 (1R,2R)-1-(2-Methylpropyl)-2-phenylcyclopropan-1-amine;hydrochloride CAS No. 2287246-77-7

(1R,2R)-1-(2-Methylpropyl)-2-phenylcyclopropan-1-amine;hydrochloride

Cat. No.: B2539984
CAS No.: 2287246-77-7
M. Wt: 225.76
InChI Key: KKALLLDPWJGXEF-OJERSXHUSA-N
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Description

(1R,2R)-1-(2-Methylpropyl)-2-phenylcyclopropan-1-amine;hydrochloride is a chiral amine compound with a cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-1-(2-Methylpropyl)-2-phenylcyclopropan-1-amine;hydrochloride typically involves the cyclopropanation of a suitable precursor followed by amination. One common method involves the reaction of a phenyl-substituted alkene with a diazo compound in the presence of a transition metal catalyst to form the cyclopropane ring. Subsequent amination with an appropriate amine yields the desired product. The reaction conditions often require careful control of temperature and pH to ensure high yield and enantiomeric purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common to achieve the desired purity and yield. Optimization of reaction parameters and the use of cost-effective reagents are crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-1-(2-Methylpropyl)-2-phenylcyclopropan-1-amine;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and sulfonates are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different amine derivatives.

Scientific Research Applications

(1R,2R)-1-(2-Methylpropyl)-2-phenylcyclopropan-1-amine;hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of (1R,2R)-1-(2-Methylpropyl)-2-phenylcyclopropan-1-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (1S,2S)-1-(2-Methylpropyl)-2-phenylcyclopropan-1-amine;hydrochloride: The enantiomer of the compound with similar properties but different biological activity.

    Cyclopropylamine derivatives: Compounds with similar cyclopropane rings but different substituents.

Uniqueness

(1R,2R)-1-(2-Methylpropyl)-2-phenylcyclopropan-1-amine;hydrochloride is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in research and potential therapeutic applications.

Properties

IUPAC Name

(1R,2R)-1-(2-methylpropyl)-2-phenylcyclopropan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N.ClH/c1-10(2)8-13(14)9-12(13)11-6-4-3-5-7-11;/h3-7,10,12H,8-9,14H2,1-2H3;1H/t12-,13-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKALLLDPWJGXEF-OJERSXHUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1(CC1C2=CC=CC=C2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@]1(C[C@@H]1C2=CC=CC=C2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2743918-35-4
Record name rac-(1R,2R)-1-(2-methylpropyl)-2-phenylcyclopropan-1-amine hydrochloride
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